molecular formula C8H9F2N B1600063 2,4-Difluoro-3-methylbenzylamine CAS No. 847502-90-3

2,4-Difluoro-3-methylbenzylamine

Cat. No. B1600063
M. Wt: 157.16 g/mol
InChI Key: LPMVSOQQHWTDRH-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzylamine is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . The IUPAC name for this compound is (2,4-difluoro-3-methylphenyl)methanamine .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-3-methylbenzylamine is 1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,4-Difluoro-3-methylbenzylamine is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Derivatives Formation

  • Research into the synthesis of enantioenriched compounds has demonstrated the utility of benzylamine derivatives in assembling complex molecular structures, offering potential pathways for the synthesis of pharmaceuticals and biologically active molecules. For example, the use of 2-methylbenzylamine in the synthesis of 4-thiazolidinone (−)-LY213829 showcases the role of benzylamine derivatives in chemoselective cleavage and assembly processes, pointing towards potential applications of 2,4-Difluoro-3-methylbenzylamine in synthesizing enantioenriched structures with high yields and selectivity (Hansen et al., 1996).

Photophysical and Electrochemical Studies

  • Investigations into the photophysical properties of compounds offer insights into their potential applications in materials science, such as in the development of new luminescent materials or in studying the interactions between molecules and light. For instance, the study on the photophysical behavior of DFHBI derivatives illuminates the potential for benzylamine derivatives to interact with RNA aptamers, suggesting possible applications of 2,4-Difluoro-3-methylbenzylamine in bioimaging and molecular biology (Santra et al., 2019).

Environmental and Analytical Chemistry

  • The use of benzylamine derivatives in environmental and analytical chemistry, particularly in the derivatization of compounds for gas chromatography and mass spectrometry, highlights their utility in enhancing the detection and analysis of various organic compounds. This suggests potential applications for 2,4-Difluoro-3-methylbenzylamine in environmental monitoring and analytical methodologies, improving the sensitivity and specificity of chemical analysis (Moffat et al., 1972).

Drug Design and Pharmaceutical Applications

  • The development of aldose reductase inhibitors based on benzylamine derivatives for managing diabetic complications showcases the potential of these compounds in medicinal chemistry. The synthesis of difluorophenolic groups as replacements for carboxylic acid functionalities in known inhibitors points towards the role that 2,4-Difluoro-3-methylbenzylamine could play in designing new therapeutic agents with enhanced efficacy and specificity (Alexiou & Demopoulos, 2010).

Safety And Hazards

2,4-Difluoro-3-methylbenzylamine is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,4-difluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMVSOQQHWTDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466801
Record name 2,4-Difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methylbenzylamine

CAS RN

847502-90-3
Record name 2,4-Difluoro-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847502-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847502-90-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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